Cas no 1804407-80-4 (2-Bromo-5-nitroisonicotinamide)
2-Bromo-5-nitroisonicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-nitroisonicotinamide
-
- MDL: MFCD28746334
- Inchi: 1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11)
- InChI Key: QSRFEBVPTADIGY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(N)=O)=C(C=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- XLogP3: 0.6
- Topological Polar Surface Area: 102
2-Bromo-5-nitroisonicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011696-250mg |
2-Bromo-5-nitroisonicotinamide |
1804407-80-4 | 95% | 250mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A029011696-1g |
2-Bromo-5-nitroisonicotinamide |
1804407-80-4 | 95% | 1g |
$3,126.60 | 2022-04-02 | |
| Chemenu | CM511769-1g |
2-Bromo-5-nitroisonicotinamide |
1804407-80-4 | 97% | 1g |
$500 | 2022-06-12 | |
| eNovation Chemicals LLC | D541607-5g |
2-Bromo-5-nitroisonicotinamide |
1804407-80-4 | 97% | 5g |
$1400 | 2023-09-03 | |
| eNovation Chemicals LLC | D541607-25g |
2-Bromo-5-nitroisonicotinamide |
1804407-80-4 | 97% | 25g |
$2600 | 2023-09-03 |
2-Bromo-5-nitroisonicotinamide Related Literature
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-Bromo-5-nitroisonicotinamide
Professional Introduction to 2-Bromo-5-nitroisonicotinamide (CAS No. 1804407-80-4)
2-Bromo-5-nitroisonicotinamide, with the CAS number 1804407-80-4, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The combination of a bromine substituent and a nitro group on the isonicotinamide backbone makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and medicinal chemistry.
The structure of 2-Bromo-5-nitroisonicotinamide features a pyridine ring substituted with an amide group at the 3-position and a bromine atom at the 2-position, along with a nitro group at the 5-position. This arrangement contributes to its reactivity and makes it a valuable building block for further chemical modifications. The presence of both bromine and nitro groups allows for selective functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, there has been growing interest in exploring the pharmacological properties of halogenated heterocyclic compounds. The 2-Bromo-5-nitroisonicotinamide has been studied for its potential as an intermediate in the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations, such as nucleophilic substitution and metal-catalyzed coupling reactions, makes it particularly useful in constructing complex molecular architectures.
One of the most compelling aspects of this compound is its role in developing inhibitors for enzymes involved in metabolic pathways relevant to human diseases. For instance, isonicotinamide derivatives have shown promise in targeting enzymes like nicotinamide adenine dinucleotide (NAD+) dehydrogenases, which are implicated in various pathological conditions. The introduction of bromine and nitro groups enhances the binding affinity and selectivity of these derivatives, making them more effective as inhibitors.
Recent studies have highlighted the importance of halogenated pyridines in medicinal chemistry. The CAS No. 1804407-80-4 corresponding to 2-Bromo-5-nitroisonicotinamide has been utilized in several research projects aimed at identifying new drug candidates. These studies have demonstrated that modifications at the 2- and 5-positions can significantly alter the biological activity of the compound, providing insights into structure-activity relationships (SAR) that are crucial for drug design.
The synthesis of 2-Bromo-5-nitroisonicotinamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of pre-existing nitroisonicotinamides or nitration of bromoisonicotinamides, followed by purification steps such as recrystallization or column chromatography. The efficiency of these synthetic pathways is critical for large-scale production, which is often necessary for industrial applications.
The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers have used 2-Bromo-5-nitroisonicotinamide to investigate reaction mechanisms involving halogenated intermediates, providing a deeper understanding of how these compounds interact with biological targets. Such knowledge is essential for developing more effective drugs with improved pharmacokinetic profiles.
In conclusion, 2-Bromo-5-nitroisonicotinamide (CAS No. 1804407-80-4) is a versatile and important compound in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its significance in the development of next-generation drugs.
1804407-80-4 (2-Bromo-5-nitroisonicotinamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)